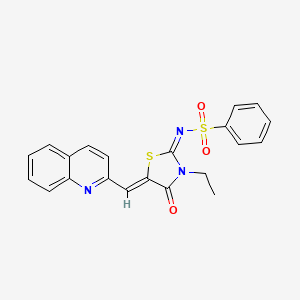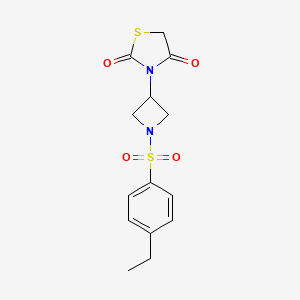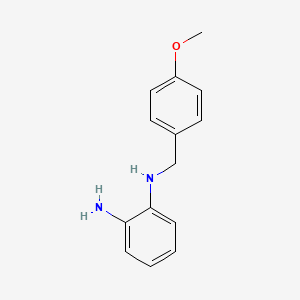
4-((2-Chlorophenyl)amino)-2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2-Chlorophenyl)amino)-2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxobutanoic acid is a chemical compound that belongs to the class of small molecule drugs known as kinase inhibitors. It is also known as AEE788, and it has been found to have potential therapeutic applications in cancer treatment.
Wissenschaftliche Forschungsanwendungen
Molecular Docking and Structural Studies
Research highlights the importance of butanoic acid derivatives in molecular docking and structural analysis. For instance, a study focused on the molecular docking, vibrational, structural, electronic, and optical studies of related butanoic acid derivatives demonstrates their potential in inhibiting Placenta growth factor (PIGF-1), suggesting significant biological activities. These compounds were analyzed using experimental spectra and theoretical calculations, indicating their suitability as nonlinear optical materials due to their dipole moment and hyperpolarizabilities (K. Vanasundari et al., 2018).
Antimicrobial Agents
Another domain of application is the synthesis of antimicrobial agents. A study on pyridonecarboxylic acids, which are structurally similar, showed promising antibacterial activity, underscoring the potential of such compounds in developing new antibiotics (H. Egawa et al., 1984).
Spectroscopic and Supramolecular Studies
Spectroscopic and supramolecular studies of derivatives of chloramphenicol, which share a core structural motif with the compound , reveal significant insights into hydrogen bonding and Van der Waals interactions. These studies are crucial for understanding the interactions at the molecular level that could be leveraged in designing drugs or materials with specific properties (R. F. Fernandes et al., 2017).
Nonlinear Optical Materials
Research on related butanoic acid derivatives has demonstrated their potential as nonlinear optical materials. Their electronic structure and properties, such as hyperpolarizability and dipole moments, have been thoroughly investigated, suggesting applications in the development of optical devices (Rahul Raju et al., 2015).
Antioxidant Properties
Studies on new derivatives of 4-hydroxycoumarin, sharing functional groups with the compound , have explored their antioxidant properties. These investigations are crucial for understanding how such compounds can be used to mitigate oxidative stress, a factor in many diseases (S. Stanchev et al., 2009).
Eigenschaften
IUPAC Name |
4-(2-chloroanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O5/c15-10-3-1-2-4-11(10)17-13(19)9-12(14(20)21)16-5-7-22-8-6-18/h1-4,12,16,18H,5-9H2,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWPALWVMZSYHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC(C(=O)O)NCCOCCO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-({2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamoyl)propanoate](/img/structure/B2801266.png)
![N-(4-chlorophenyl)-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2801269.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2801271.png)


![1-[1-(4-Methylphenyl)-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B2801276.png)
![N-Ethyl-N-[2-[3-(4-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2801279.png)
![N-[2-nitro-1-(1-pyrrolidinyl)ethylidene]methanamine](/img/structure/B2801283.png)



![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2801288.png)
